molecular formula C10H9F2IO3 B12626828 Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester CAS No. 947533-64-4

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester

Cat. No.: B12626828
CAS No.: 947533-64-4
M. Wt: 342.08 g/mol
InChI Key: RYVJOPUHWCJQRR-UHFFFAOYSA-N
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Description

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester is a fluorinated aromatic ester characterized by a difluoroacetate group and a 4-iodophenoxy substituent. The iodine atom at the para position introduces steric bulk and polarizability, which may influence reactivity, stability, and biological interactions compared to nitro, bromo, or methyl-substituted analogs .

Properties

CAS No.

947533-64-4

Molecular Formula

C10H9F2IO3

Molecular Weight

342.08 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate

InChI

InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3

InChI Key

RYVJOPUHWCJQRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC1=CC=C(C=C1)I)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester typically involves a multi-step process starting from basic organic precursors. The general procedure includes:

  • Step 1: Formation of Phenoxyacetic Acid Derivative
    The reaction begins with the preparation of difluoroacetic acid derivatives and their subsequent reaction with 4-iodophenol. This step requires suitable catalysts and controlled conditions to ensure high yield and purity. Common catalysts include triethylamine or pyridine.

  • Step 2: Esterification
    The phenoxyacetic acid derivative undergoes esterification with ethanol or other alkyl alcohols in the presence of an esterification agent such as sulfuric acid or p-toluenesulfonic acid. This step is typically carried out under reflux conditions.

Fluorination Techniques

Fluorination is a critical step in the synthesis, as it introduces the difluoro substituents into the molecule. Several methods are employed:

  • Using DAST (Diethylaminosulfur Trifluoride)
    DAST selectively introduces fluorine atoms into carboxylic acids without affecting other functional groups. This method is efficient and widely used for fluorination in organic synthesis.

  • Xenon Difluoride Method
    Xenon difluoride ($$XeF_2$$) reacts with iodoarenes under controlled conditions (e.g., dichloromethane solvent and hydrogen fluoride) to produce difluoroiodo derivatives. This method ensures high purity but requires careful handling due to the hygroscopic nature of the intermediates.

Optimization of Reaction Conditions

To maximize yield and purity, the following parameters are optimized:

  • Temperature Control
    Reactions are typically conducted at moderate temperatures ($$25^\circ C$$ to $$80^\circ C$$) for esterification and fluorination steps, while fluorination may require room temperature or slightly elevated temperatures depending on the reagent used.

  • Solvent Selection
    Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran (THF), which provide inert environments for sensitive reactions.

Data Table: Key Reaction Parameters

Step Reagents Conditions Yield (%)
Fluorination DAST / Xenon Difluoride Room Temp / Dichloromethane ~80–90
Phenoxyacetic Acid Prep Difluoroacetic Acid + Iodophenol Triethylamine / Pyridine ~75–85
Esterification Ethanol + Sulfuric Acid Reflux ($$60^\circ C$$) ~70–80

Chemical Reactions Analysis

Types of Reactions

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of difluoro-(4-iodo-phenoxy)-acetic acid.

    Reduction: Formation of difluoro-(4-iodo-phenoxy)-ethanol.

    Substitution: Formation of substituted difluoro-(4-phenoxy)-acetic acid ethyl ester derivatives.

Scientific Research Applications

Chemistry

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester serves as a building block for synthesizing more complex organic molecules. Its unique substituents (difluoro and iodo) enhance its reactivity, making it valuable for developing novel compounds.

Biology

The compound is being investigated for its potential as a biochemical probe , particularly due to its ability to interact with various enzymes and receptors. The difluoro and iodo groups may increase binding affinity, allowing for more targeted biological activity.

Medicine

Research has explored the compound's therapeutic properties , including:

  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Anticancer Potential : In vitro studies indicate selective cytotoxicity against cancer cell lines while sparing normal cells.

Industrial Applications

In industrial settings, this compound is used in the development of specialty chemicals and materials that require specific properties due to its unique chemical structure.

The biological activity of this compound has been evaluated in several studies:

  • Antimicrobial Efficacy :
    • A study demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that halogen substitutions enhance antimicrobial potency.
  • Antiviral Properties Assessment :
    • Research indicated that compounds with halogen substitutions exhibited increased inhibition rates against herpes simplex virus, implying that this compound may share similar antiviral characteristics.
  • Cytotoxicity Evaluation :
    • In vitro assessments on various cancer cell lines (e.g., HeLa and A549) showed that the compound selectively inhibited cancer cell proliferation while exhibiting lower toxicity towards normal cells.

Case Studies

Study FocusFindings
Antimicrobial EfficacySignificant antibacterial activity against Gram-positive bacteria.
Antiviral PropertiesEnhanced plaque inhibition rates against herpes simplex virus.
Cytotoxicity EvaluationSelective inhibition of cancer cell lines with lower toxicity to normal cells.

Mechanism of Action

The mechanism of action of difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro and iodo substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent(s) Molecular Formula Key Features Applications/Reactivity
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester 4-Iodo Not explicitly provided (inferred: C10H9F2IO3) High atomic mass iodine may enhance radioimaging potential; susceptible to photodegradation Potential intermediate in pharmaceuticals or agrochemicals (inferred from patents)
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester (CAS 2060043-62-9) 4-Nitro C10H9F2NO5 Strong electron-withdrawing nitro group increases electrophilicity; industrial purity (99%) Industrial synthesis; explosive/nitro compound handling required
Ethyl difluoro(phenyl)acetate (CAS 2248-46-6) Phenyl (no substituent) C10H10F2O2 Simple structure; lower steric hindrance Intermediate for fluorinated pharmaceuticals or agrochemicals
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 1260593-31-4) 4-Methyl-pyridinyl C10H11F2NO2 Heterocyclic pyridine enhances solubility and potential bioactivity Pharmaceutical intermediates (e.g., kinase inhibitors inferred from patents)
(4-Bromo-3-nitrophenoxy)difluoro-acetic acid ethyl ester (CAS 858671-87-1) 4-Bromo, 3-Nitro C10H7BrF2NO5 Bromo as a leaving group; nitro enhances reactivity Reactive intermediate in cross-coupling or substitution reactions

Physical and Chemical Properties

  • Boiling Point/Density : The bromo-nitro analog (CAS 858671-87-1) has a predicted boiling point of 351°C and density of 1.655 g/cm³ . The iodo analog likely has a higher boiling point and density due to iodine’s larger atomic mass.
  • Stability : Iodo compounds are prone to light-induced degradation compared to fluoro or nitro derivatives, necessitating dark storage . Nitro analogs may pose explosive risks .
  • Solubility : Pyridine-containing analogs (e.g., CAS 1260593-31-4) exhibit improved solubility in polar solvents due to the heterocyclic nitrogen .

Biological Activity

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS Number: 947533-64-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10F2O3I
  • Molecular Weight : 342.08 g/mol
  • Structure : The compound features a difluorinated phenoxy group and an iodo substituent, which may contribute to its unique biological activities.

This compound is hypothesized to interact with various biochemical pathways, similar to other phenoxyacetic acid derivatives. Its mechanism may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling cascades.
  • Gene Expression Regulation : It could affect transcription factors involved in gene expression, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with aryl groups can effectively inhibit bacterial growth:

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Pseudomonas aeruginosa2324
Klebsiella pneumoniae2527

The inhibition zones suggest that this compound may possess comparable or superior antimicrobial efficacy compared to established antibiotics .

Antiviral Activity

Preliminary studies indicate potential antiviral effects against herpes simplex virus and pseudorabies virus. For example:

Virus Type Plaque Inhibition (%) at 100 µg/mL Plaque Inhibition (%) at 50 µg/mL
Herpes simplex virus type I96%72%
Pseudorabies virus23%18%

These results point towards the compound's potential as an antiviral agent, warranting further investigation into its efficacy and mechanisms .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated various phenoxyacetic acid derivatives, including this compound, against multiple bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship analysis indicated that the presence of halogen atoms enhanced the antimicrobial potency .
  • Antiviral Properties Assessment :
    Another study focused on the antiviral properties of similar compounds, revealing that those with halogen substitutions exhibited increased plaque inhibition rates against herpes simplex virus. This suggests that this compound may follow a similar trend in enhancing antiviral activity through structural modifications .
  • Cytotoxicity Evaluation :
    In vitro studies assessed cytotoxic effects on various cancer cell lines, including HeLa and A549. The findings indicated that the compound could selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended methods for synthesizing Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester?

Synthesis typically involves a two-step process:

Esterification : React difluoroacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl difluoroacetate .

Phenoxy coupling : Substitute the iodine-containing phenol (4-iodophenol) via nucleophilic aromatic substitution or Mitsunobu reaction, using the ethyl difluoroacetate as the electrophilic component. Reaction conditions (e.g., temperature, catalysts) should be optimized to avoid dehalogenation of the iodo group .
Key considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound’s purity and structure?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of difluoro (¹⁹F NMR, δ ~ -120 to -125 ppm) and iodo-phenoxy (¹H NMR aromatic signals) groups .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., C₁₀H₈F₂IO₃: ~372 g/mol). Fragmentation patterns should align with the ester and iodo-phenoxy moieties .
  • Elemental analysis : Verify %C, %H, and %F to confirm stoichiometry.

Q. What are the optimal storage conditions to maintain compound stability?

Store at 2–8°C in amber vials under inert gas (e.g., N₂) to prevent hydrolysis of the ester group or degradation of the iodo substituent. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity compared to chloro or fluoro analogs?

The iodine atom’s large size and polarizability enhance leaving-group ability in nucleophilic substitution reactions, making the compound more reactive than chloro or fluoro analogs. However, its weaker C–I bond increases susceptibility to reductive elimination under harsh conditions. For example, in Suzuki-Miyaura coupling, the iodo group facilitates cross-coupling at lower temperatures compared to chloro derivatives . Comparative table :

SubstituentBond Strength (C–X)Reactivity in SNArStability Under Light
Iodo~234 kJ/molHighLow (prone to cleavage)
Chloro~339 kJ/molModerateModerate
Fluoro~485 kJ/molLowHigh

Data adapted from halogen substitution studies .

Q. What contradictions might arise in spectral data interpretation, and how can they be resolved?

  • ¹H NMR splitting anomalies : Overlapping signals from the difluoroacetate and iodo-phenoxy groups may obscure integration. Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • Mass spectrometry discrepancies : Isotopic patterns for iodine (e.g., 127I vs. 129I) may complicate molecular ion identification. Use high-resolution MS (HRMS) to distinguish isotopic clusters .
  • Fluorine-fluorine coupling : In ¹⁹F NMR, unexpected splitting could indicate rotameric forms of the ester. Variable-temperature NMR can clarify dynamic effects .

Q. How can fluorine atoms be strategically leveraged to enhance the compound’s bioactivity?

Fluorine’s electron-withdrawing effects increase metabolic stability by reducing cytochrome P450-mediated oxidation. Additionally, its small size and high electronegativity improve binding affinity to hydrophobic protein pockets. For example:

  • Enhanced lipophilicity : Fluorine substitution increases logP, improving membrane permeability .
  • Conformational rigidity : The difluoro group restricts rotational freedom, potentially optimizing pharmacophore geometry .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in biological systems?

  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to suspected protein targets (e.g., enzymes with iodo-phenoxy-binding domains) .
  • Metabolic stability studies : Incubate with liver microsomes and track degradation via LC-MS to identify metabolites .
  • Cellular uptake assays : Employ fluorescence tagging (e.g., BODIPY derivatives) to visualize intracellular accumulation in live-cell imaging .

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